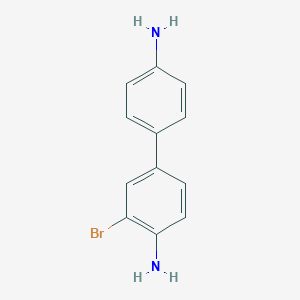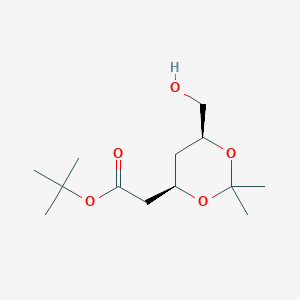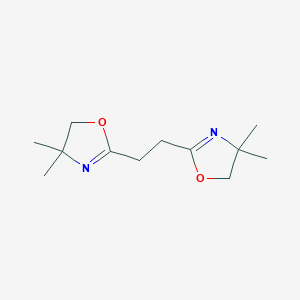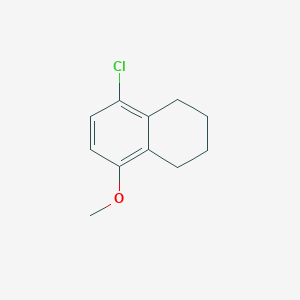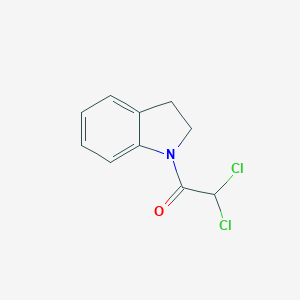
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone, also known as IndoCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The unique structure of IndoCl makes it a promising candidate for use in the development of new drugs, particularly those that target the central nervous system.
作用機序
The exact mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to play a role in the development of neurological disorders, and by inhibiting their production, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone may help to protect neurons from damage.
生化学的および生理学的効果
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. However, one of the limitations of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous potential future directions for research on 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential area of research is in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone and its potential applications in other areas.
合成法
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then treated with thionyl chloride and phosphorus pentachloride to produce the final compound, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone.
科学的研究の応用
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective properties, which makes it a potential candidate for use in the treatment of these disorders.
特性
CAS番号 |
104756-60-7 |
|---|---|
製品名 |
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC名 |
2,2-dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-9(12)10(14)13-6-5-7-3-1-2-4-8(7)13/h1-4,9H,5-6H2 |
InChIキー |
WFDROYUFZQDWIZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
同義語 |
1H-Indole, 1-(dichloroacetyl)-2,3-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







